![molecular formula C10H16N2O8 B13844354 2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid is a complex organic compound characterized by multiple carboxyl and amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid typically involves multi-step organic reactions. One common method includes the amidation of carboxylic acid substrates, which can be catalyzed or non-catalyzed . The reaction conditions often require specific catalysts or coupling reagents to activate the carboxylic acid and convert it into a more reactive intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts to ensure high yields and purity. The use of advanced reactors and continuous flow systems can optimize the reaction conditions and improve the scalability of the production process.
化学反応の分析
Types of Reactions
2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: Substitution reactions can replace specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be employed in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activities and influencing various biological processes.
類似化合物との比較
Similar Compounds
Similar compounds include other carboxylic acids and amino acids, such as:
- Glycine
- Alanine
- Aspartic acid
Uniqueness
What sets 2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H16N2O8 |
|---|---|
分子量 |
296.21 g/mol |
IUPAC名 |
2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i3+1,8+1,9+1,10+1 |
InChIキー |
KCXVZYZYPLLWCC-AUCOUMHLSA-N |
異性体SMILES |
C(CN(C[13C](=O)O)[13CH2]C(=O)O)N(C[13C](=O)O)C[13C](=O)O |
正規SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


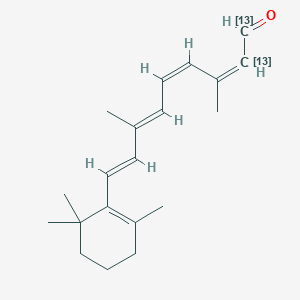
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
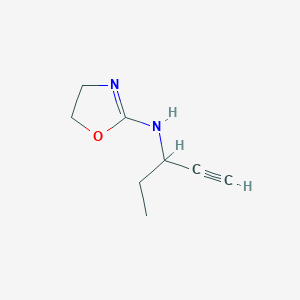
![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
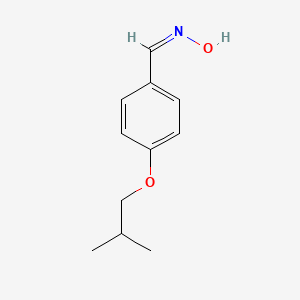
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)

![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
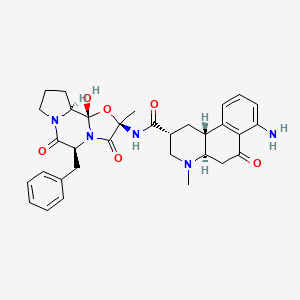

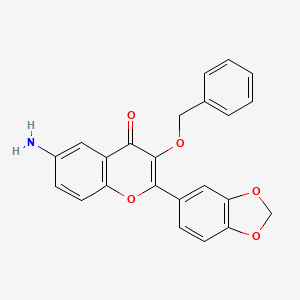
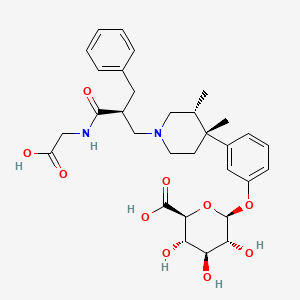
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
